4'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation and trifluoromethoxylation reactions, which can be achieved through radical or nucleophilic pathways . The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
4’-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and developing new drugs.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4’-(trifluoromethoxy)-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 4’-(trifluoromethoxy)-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid stands out due to its dual trifluoromethoxy and trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in the development of pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)12-7-9(3-6-11(12)13(22)23)8-1-4-10(5-2-8)24-15(19,20)21/h1-7H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPDGCXAFHGVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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